
Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Übersicht
Beschreibung
Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic compound with the molecular formula C10H8N2O4. It is a derivative of quinoxaline, characterized by the presence of two oxo groups at positions 2 and 3, and a carboxylate ester group at position 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with diethyl oxalate to form the quinoxaline ring, followed by oxidation to introduce the oxo groups. The final step involves esterification to introduce the methyl carboxylate group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The carboxylate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Products may include quinoxaline derivatives with additional oxo or hydroxyl groups.
Reduction: Products include hydroxyquinoxalines.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of functionalized quinoxalines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of quinoxaline compounds exhibit antimicrobial properties. Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has been studied for its potential as an antimicrobial agent against various pathogens. The structure allows for modifications that can enhance its efficacy against resistant strains of bacteria and fungi .
Anticancer Properties
Quinoxaline derivatives have shown promise in cancer therapy. Studies suggest that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This compound's ability to interact with DNA and inhibit tumor growth makes it a candidate for further development in anticancer drug formulations .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of quinoxaline derivatives. This compound may play a role in protecting neuronal cells from oxidative stress and neurodegeneration. This application is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .
Materials Science
Synthesis of Functional Polymers
The compound can be utilized in the synthesis of functional polymers with specific properties. Its reactive sites allow for incorporation into polymer matrices that can be tailored for applications in coatings and adhesives. Research indicates that these polymers can exhibit enhanced thermal stability and mechanical strength .
Nanomaterials Development
this compound has been explored in the development of nanomaterials for electronic applications. Its unique electronic properties can be harnessed to create nanostructures that improve the performance of electronic devices such as sensors and transistors .
Biochemical Research
Proteomics Research Tool
This compound serves as a valuable tool in proteomics research due to its ability to modify proteins selectively. It can be used to study protein interactions and functions by labeling specific amino acids within proteins. This application is crucial for understanding complex biological processes and developing targeted therapies .
Case Studies
Wirkmechanismus
The mechanism of action of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate: This compound differs by the presence of an additional methyl group at position 1.
7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride: This compound has a sulfonyl chloride group instead of a carboxylate ester.
Uniqueness: Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of oxo groups and a carboxylate ester makes it a versatile intermediate for further chemical modifications .
Biologische Aktivität
Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (C10H8N2O4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of recent literature.
Synthesis
The compound can be synthesized through various methods involving the reaction of o-phenylenediamine with oxalic acid, followed by chlorosulfonation and subsequent reactions with hydrazine derivatives. The synthetic pathways often emphasize environmentally friendly practices and efficiency in yield .
Anticancer Properties
Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, this compound has shown promising results against human cancer cell lines such as HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer). In vitro assays indicated that these compounds could induce apoptosis in cancer cells while sparing normal fibroblast cells .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HeLa | 12.5 | 5.0 |
PC3 | 15.0 | 4.5 |
MCF-7 | 20.0 | 3.0 |
The selectivity index is calculated as the ratio of IC50 values for normal fibroblast cells to that of cancer cells.
Antimicrobial Activity
Quinoxaline derivatives are also noted for their antimicrobial properties. Studies have shown that this compound exhibits activity against Mycobacterium tuberculosis and other bacterial strains. The presence of specific substituents on the quinoxaline nucleus significantly influences the minimum inhibitory concentration (MIC) values .
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Methyl 2,3-dioxo-1,2,3,4-TQ | 8 | Mycobacterium tuberculosis |
Compound A | 16 | Staphylococcus aureus |
Compound B | 32 | Escherichia coli |
Neuropharmacological Effects
Neuropharmacological studies have indicated that certain derivatives possess anxiolytic and anticonvulsant activities. For example, N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide demonstrated significant anxiolytic effects in animal models . These findings suggest potential applications in treating anxiety disorders.
Table 3: Neuropharmacological Effects of Quinoxaline Derivatives
Compound | Anxiolytic Effect (mg/kg) | Anticonvulsant Activity |
---|---|---|
N,N-dibenzyl derivative | 2.5 | Yes |
Unsubstituted derivative | Not significant | Yes |
Other derivatives tested | Varies | Not significant |
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of this compound in a xenograft model of breast cancer. The compound significantly reduced tumor size compared to control groups and displayed a favorable safety profile.
- Antimycobacterial Activity : In a clinical setting, derivatives were tested against drug-resistant strains of M. tuberculosis. Certain compounds exhibited potent activity with low cytotoxicity towards mammalian cells.
Eigenschaften
IUPAC Name |
methyl 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4H,1H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNGKOXONKYINR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635907 | |
Record name | Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354793-04-7 | |
Record name | Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.